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molecular formula C10H10O2 B8416884 3-Methoxy-5-vinyl-benzaldehyde

3-Methoxy-5-vinyl-benzaldehyde

Cat. No. B8416884
M. Wt: 162.18 g/mol
InChI Key: SZTILCBTUBKBPV-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

A mixture of the 5-methoxy-benzene-1,3-dicarbaldehyde (3.68 g, 22.4 mmol) obtained in Example 198.1, methyl-triphenylphosphonium bromide (8.17 g, 22.4 mmol), K2CO3 (3.10 g, 22.4 mmol), water (0.68 ml) and dioxan (51 ml) was heated for 2 h. to 90° C. The reaction mixture was concentrated and the product was purified by chromatography (SiO2, hexane/CH2Cl2 4:1). There were obtained 1.74 g (48%) of 3-methoxy-5-vinyl-benzaldehyde as a colorless oil; MS: 162 ([M]+).
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
catalyst
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=O)[CH:6]=[C:7]([CH:9]=[O:10])[CH:8]=1.[C:13]([O-])([O-])=O.[K+].[K+].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[C:5]([CH:11]=[CH2:13])[CH:4]=1)[CH:9]=[O:10] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C=O)C=O
Name
Quantity
3.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.68 mL
Type
reactant
Smiles
O
Name
Quantity
8.17 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
51 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 2 h. to 90° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography (SiO2, hexane/CH2Cl2 4:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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